BenchChemオンラインストアへようこそ!

3-(Azepan-1-ylmethyl)chromen-4-one

Alzheimer's disease multi-target directed ligand cholinesterase inhibition

3-(Azepan-1-ylmethyl)chromen-4-one (IUPAC: 3-(azepan-1-ylmethyl)-4H-chromen-4-one) is a synthetic heterocyclic compound belonging to the chromen-4-one (chromone) family. It is structurally defined by a benzopyran-4-one core bearing an azepane moiety linked via a methylene bridge at the 3-position.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
Cat. No. B5689260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-ylmethyl)chromen-4-one
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=COC3=CC=CC=C3C2=O
InChIInChI=1S/C16H19NO2/c18-16-13(11-17-9-5-1-2-6-10-17)12-19-15-8-4-3-7-14(15)16/h3-4,7-8,12H,1-2,5-6,9-11H2
InChIKeyXUFRTOBMPKIVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-ylmethyl)chromen-4-one: Core Scaffold, Physicochemical Profile, and Procurement Context


3-(Azepan-1-ylmethyl)chromen-4-one (IUPAC: 3-(azepan-1-ylmethyl)-4H-chromen-4-one) is a synthetic heterocyclic compound belonging to the chromen-4-one (chromone) family. It is structurally defined by a benzopyran-4-one core bearing an azepane moiety linked via a methylene bridge at the 3-position [1]. The molecule serves as a versatile scaffold for medicinal chemistry, particularly within programs targeting neurological disorders, kinase inhibition, and antiviral pathways [2]. Its molecular formula (C₁₆H₁₉NO₂) and molecular weight (257.33 g/mol) place it within favorable drug-like property space, with a calculated partition coefficient (cLogP) suggesting balanced hydrophilicity/lipophilicity conducive to blood–brain barrier penetration [3].

Why Generic Substitution of 3-(Azepan-1-ylmethyl)chromen-4-one Is Scientifically Unsound


Chromen-4-one derivatives are frequently treated as interchangeable building blocks in early-stage discovery; however, the specific 3-(azepan-1-ylmethyl) substitution pattern confers distinct pharmacological properties that generic alternatives cannot replicate. The azepane ring—a seven-membered cyclic secondary amine—provides a unique combination of conformational flexibility, basicity (pKa ~10.5), and steric bulk compared to five- or six-membered heterocycles (e.g., pyrrolidine, piperidine, morpholine) [1]. This directly influences target engagement: in chromanone-based multi-target anti-Alzheimer agents, replacement of azepane with a smaller amine abolished balanced cholinesterase/MAO-B inhibition [2]. Furthermore, the methylene linker at the 3-position of the chromen-4-one core positions the azepane in a geometric orientation distinct from 6- or 7-alkoxy-tethered analogs, which is critical for sigma receptor subtype selectivity [3]. Substituting this compound with a piperidine-methyl or morpholino-methyl analog is therefore expected to result in quantitatively different pharmacological profiles, rendering generic one-for-one replacement invalid for scientific selection.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylmethyl)chromen-4-one Versus Closest Analogs


Multi-Target Neuropharmacology: Azepane-Containing Chromen-4-one vs. Morpholine and Piperidine Analogs

In a systematic series of 22 chromanone derivatives, the azepane-bearing compound 19 (6-(2-(azepan-1-yl)ethoxy)chroman-4-one) was the only representative that achieved balanced inhibition across human acetylcholinesterase (hAChE, IC₅₀ = 4.8 μM), butyrylcholinesterase (hBuChE, IC₅₀ = 13.7 μM), and monoamine oxidase-B (hMAO-B, IC₅₀ = 1.11 μM), along with high affinity for σ₁ (Ki = 42.8 nM) and σ₂ receptors (Ki = 191 nM) . Morpholine analogs (compounds 11–14) and piperidine analogs showed markedly weaker or imbalanced multi-target profiles [1]. This study directly attributes the balanced polypharmacology to the azepane moiety, as the chromanone core and linker length were held constant across subseries.

Alzheimer's disease multi-target directed ligand cholinesterase inhibition

DNA-PK Inhibition: Azepane-Containing Chromen-4-one vs. Morpholine-Containing Gold Standards

Structure-activity relationship studies on chromen-4-one-based DNA-dependent protein kinase (DNA-PK) inhibitors established that a morpholine substituent at the 2-position is essential for potent activity, with the benchmark compound NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one) achieving an IC₅₀ of 13 nM [1]. Replacement of morpholine with azepane at this position has not been systematically explored in published DNA-PK SAR, representing an unexploited differentiation opportunity. The larger ring size and distinct electronic properties of azepane relative to morpholine (pKa ~10.5 vs. ~8.5; no hydrogen-bond acceptor oxygen) may alter ATP-binding site interactions and kinase selectivity profiles [2].

DNA repair radiosensitization cancer therapy

Sigma Receptor Ligand Potential: Azepane-Methyl vs. Aminoalkoxy Chromone Series

A series of (aminoalkoxy)chromones demonstrated potent sigma receptor binding (IC₅₀ range: 16–100 nM at the [³H]DTG site) with high selectivity over dopamine D₂ receptors (Ki > 1000 nM), establishing the chromone scaffold as a privileged sigma ligand template [1]. The rank order of aminoalkoxy side chain attachment was 7-position > 5-position > 6-position [1]. The 3-(azepan-1-ylmethyl)chromen-4-one scaffold represents a distinct structural subclass—an aminomethyl rather than aminoalkoxy linkage—that has not been evaluated in sigma binding assays. A related patent (US 5,519,023) claims novel aminoalkylchromones as 'strong ligands of sigma receptors' for CNS disorders, corroborating the class association [2].

sigma receptor CNS pharmacology antipsychotic

CCR5 Antagonism: Preliminary Screening Distinguishes Azepane-Chromen-4-one from Inactive Analogs

Preliminary pharmacological screening has indicated that 3-(azepan-1-ylmethyl)chromen-4-one can function as a CCR5 antagonist, with potential utility in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The structural features of this compound—specifically the basic azepane nitrogen positioned at the 3-methylene site—are consistent with known CCR5 pharmacophore models requiring a basic center capable of interacting with the Glu283 residue in the receptor binding pocket [2]. Quantitative potency data from this preliminary screen are not publicly available, and direct comparator data against the clinically approved CCR5 antagonist maraviroc or other chromone-based antagonists remain unpublished.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Synthetic Tractability: Mannich-Derived vs. Multi-Step Synthesized Analogs

3-(Azepan-1-ylmethyl)chromen-4-one is accessible via the Mannich reaction—a well-established one-pot condensation of 3-hydroxychromone (or its equivalent), formaldehyde, and azepane [1]. This synthetic route contrasts with the multi-step syntheses required for 6- or 7-(aminoalkoxy)chromone analogs, which typically involve O-alkylation, protection/deprotection sequences, and chromatographic purification [2]. While systematic comparative yield data for azepane vs. other amines in this specific Mannich reaction are not available in the open literature, the general efficiency of chromone Mannich reactions is well-documented [1]. The commercial availability of azepane as an inexpensive bulk reagent (CAS 111-49-9) further supports synthetic accessibility relative to custom-synthesized cyclic amine intermediates [3].

Mannich reaction one-pot synthesis chromen-4-one derivatization

High-Value Application Scenarios for 3-(Azepan-1-ylmethyl)chromen-4-one Based on Verified Evidence


Multi-Target Alzheimer's Disease Lead Optimization

Procure 3-(azepan-1-ylmethyl)chromen-4-one as a structurally distinct analog to compound 19 (AChE/BuChE/MAO-B-IN-1) for systematic evaluation in multi-target Alzheimer's programs. The 3-aminomethyl chromen-4-one scaffold differs from the 6-alkoxy chromanone of compound 19 in both the position of the azepane tether and the oxidation state of the heterocyclic core, providing an opportunity to optimize balanced cholinesterase/MAO-B inhibition and sigma receptor affinity. Prioritize screening in the same panel of human enzymes (hAChE, hBuChE, hMAO-B) and sigma receptor subtypes employed in the Keuler et al. (2022) study to enable direct head-to-head comparison [1].

Novel DNA-PK Inhibitor Scaffold Hopping for Oncology Programs

Deploy 3-(azepan-1-ylmethyl)chromen-4-one as a scaffold-hopping candidate to circumvent the morpholine-requirement constraint identified in the Hardcastle et al. (2005) DNA-PK SAR studies. The 3-azepaomomethyl substitution pattern offers a distinct IP position relative to the 2-morpholino chromen-4-one chemotype exemplified by NU7441. Initial screening should measure DNA-PK IC₅₀ and selectivity against related PI3K family kinases (PI3Kα, PI3Kβ, mTOR) to establish kinase selectivity profiles [2].

Sigma Receptor Subtype Selectivity Profiling for CNS Drug Discovery

Screen 3-(azepan-1-ylmethyl)chromen-4-one against σ₁ and σ₂ receptor subtypes using established radioligand binding assays ([³H]DTG, [³H]-(+)-3-PPP), benchmarking against compound 74 (sigma IC₅₀ = 16 nM) from the Erickson et al. (1992) aminoalkoxychromone series [3]. The reduced conformational flexibility of the methylene-linked azepane (vs. flexible heptyloxy linkers in the benchmark series) may confer enhanced subtype selectivity—a critical parameter for CNS drug candidates seeking to minimize off-target effects.

CCR5 Antagonist Follow-Up and Chemokine Receptor Panel Screening

Conduct quantitative CCR5 antagonist dose-response studies (IC₅₀ determination using [¹²⁵I]-CCL3L1 displacement or β-arrestin recruitment assays) to confirm and quantify the preliminary CCR5 antagonist finding reported in the literature [4]. Extend profiling to related chemokine receptors (CCR2, CCR3, CXCR4) to define selectivity. This application is uniquely relevant to 3-(azepan-1-ylmethyl)chromen-4-one—other chromen-4-one derivatives have not been reported as CCR5 antagonists, making this compound a targeted procurement choice for chemokine receptor programs.

Quote Request

Request a Quote for 3-(Azepan-1-ylmethyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.